molecular formula C26H45NNaO6S B192417 CID 131845234 CAS No. 1180-95-6

CID 131845234

Cat. No.: B192417
CAS No.: 1180-95-6
M. Wt: 522.7 g/mol
InChI Key: DIBGIDJLTRRMCC-FVCKGWAHSA-N
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Description

Taurodeoxycholic acid sodium salt (TDCA) is a conjugated bile acid formed by the union of deoxycholic acid (a secondary bile acid) and taurine. Its molecular formula is C₂₆H₄₄NNaO₆S, with a molecular weight of 521.69 g/mol . TDCA is water-soluble due to its sodium salt form and plays critical roles in lipid digestion, cholesterol metabolism, and intestinal health. Preclinical studies highlight its dual nature: while it protects intestinal villi height and reduces inflammation , prolonged exposure in rodent models has been linked to esophageal carcinogenesis via oxidative stress .

Properties

CAS No.

1180-95-6

Molecular Formula

C26H45NNaO6S

Molecular Weight

522.7 g/mol

IUPAC Name

sodium 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;/m1./s1

InChI Key

DIBGIDJLTRRMCC-FVCKGWAHSA-N

Isomeric SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

melting_point

204 - 208 °C

Other CAS No.

1180-95-6

physical_description

Solid

Pictograms

Irritant

solubility

41 mg/mL

Synonyms

Acid, Taurodeoxycholic
Deoxycholate, Taurine
Deoxycholyltaurine
Sodium Taurodeoxycholate
Taurine Deoxycholate
Taurodeoxycholate
Taurodeoxycholate, Sodium
Taurodeoxycholic Acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Taurodeoxycholic acid can be synthesized through the conjugation of deoxycholic acid with taurine. The reaction typically involves the activation of the carboxyl group of deoxycholic acid, followed by its reaction with taurine under controlled conditions to form the amide bond.

Industrial Production Methods: Industrial production of taurodeoxycholic acid often involves microbial fermentation processes. Engineered strains of Escherichia coli can be used to produce taurodeoxycholic acid through optimized fermentation conditions. This method is environmentally friendly and allows for large-scale production .

Types of Reactions:

    Oxidation: Taurodeoxycholic acid can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur, especially at the carbonyl group.

    Substitution: Substitution reactions can take place at various positions on the steroid nucleus.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products:

    Oxidation Products: Oxidized derivatives with altered hydroxyl groups.

    Reduction Products: Reduced derivatives with modified carbonyl groups.

    Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Taurodeoxycholic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Bile Acid Derivatives

Structural and Functional Differences

Key structural distinctions among taurine- or glycine-conjugated bile acids lie in their parent bile acids and conjugation partners:

Compound Parent Bile Acid Conjugation Partner Key Functional Groups Primary Functions
TDCA Deoxycholic acid (DCA) Taurine 3α,12α-dihydroxy Lipid emulsification, intestinal barrier support
Tauroursodeoxycholic acid (TUDCA) Ursodeoxycholic acid (UDCA) Taurine 3α,7β-dihydroxy Anti-apoptotic, hepatoprotective, glucose metabolism
Taurochenodeoxycholic acid (TCDCA) Chenodeoxycholic acid (CDCA) Taurine 3α,7α-dihydroxy Cholesterol regulation, lipid absorption
Glycodeoxycholic acid sodium salt (GDCA) Deoxycholic acid (DCA) Glycine 3α,12α-dihydroxy Fat digestion, potential carcinogen at high doses

Structural Implications :

  • The 7β-hydroxyl group in TUDCA enhances its cytoprotective properties compared to TDCA’s 12α-hydroxyl , which correlates with stronger detergent effects .
  • Glycine conjugates (e.g., GDCA) exhibit lower solubility and higher toxicity than taurine conjugates .

Metabolic and Pharmacological Profiles

Lipid Metabolism :
  • TDCA and TCDCA are elevated in hyperlipidemic models, directly correlating with serum cholesterol (TC) and triglyceride (TG) levels .
  • TUDCA reduces hepatic bile acid accumulation and enhances glucose metabolism by modulating AMPK signaling .
Intestinal and Hepatic Effects :
  • TDCA maintains villus integrity and mitigates diquat-induced intestinal damage .
  • GDCA hydrolysis by gut microbiota (e.g., Lactiplantibacillus) may release toxic DCA, linked to colorectal cancer .
Toxicity :
  • TDCA promotes esophageal carcinogenesis in rats via duodenal reflux , whereas TUDCA is generally well-tolerated in clinical settings .

Key Research Findings

  • Hyperlipidemia Models : TDCA and TCDCA levels rise with high-fat diets, while TUDCA and GDCA decrease upon treatment with lipid-lowering agents (e.g., Xuezhikang) .
  • Microbial Interactions : Clostridium perfringens hydrolyzes TDCA and GDCA, influencing bile acid homeostasis and disease risk .
  • Therapeutic Contrast : TUDCA’s anti-apoptotic effects outperform TDCA in protecting neurons and hepatocytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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